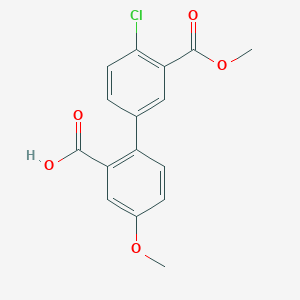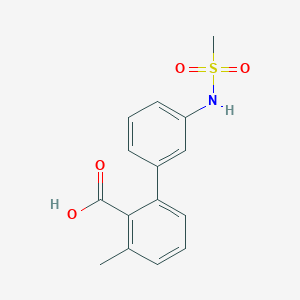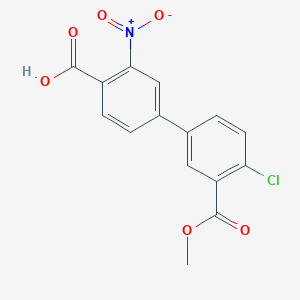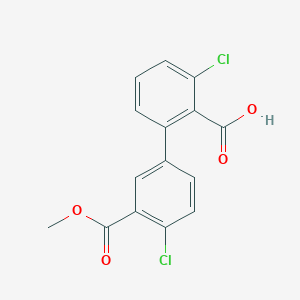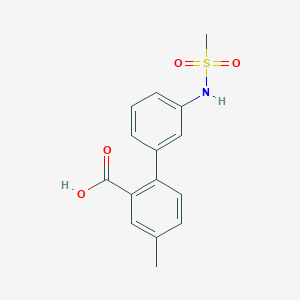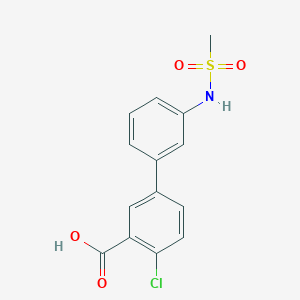
6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid, or 6-Fluoro-2-(3-MSA), is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and is composed of a benzene ring with a fluorine atom and a methylsulfonylamino group attached to it. The compound has been studied for its biochemical and physiological effects, and its applications in research have been explored.
科学的研究の応用
6-Fluoro-2-(3-MSA) has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as benzimidazoles and quinolines. It has also been used as a fluorescent probe in the detection of free radical species. Additionally, it has been used as a substrate in enzyme assays, as a fluorescent indicator in cell culture assays, and as a fluorescent tracer in receptor binding studies.
作用機序
The mechanism of action of 6-Fluoro-2-(3-MSA) is not well understood. However, it is believed that the fluorine atom attached to the benzene ring of the compound acts as an electron-withdrawing group, which increases the reactivity of the compound. The methylsulfonylamino group is also thought to play a role in the mechanism of action, as it can act as an electron-donating group, which may increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3-MSA) have not been extensively studied. However, it has been demonstrated that the compound can act as an inhibitor of the enzyme acetylcholinesterase. This suggests that the compound may have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease. Additionally, the compound has been shown to have antioxidant activity, which suggests that it may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
The main advantage of using 6-Fluoro-2-(3-MSA) in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, the compound is soluble in both water and organic solvents, which makes it easy to work with in a variety of laboratory settings. The main limitation of using the compound in laboratory experiments is that it is not very soluble in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
The potential future directions for 6-Fluoro-2-(3-MSA) are numerous. The compound could be further studied for its potential applications in the treatment of neurological disorders and oxidative stress-related diseases. Additionally, the compound could be studied for its potential applications in the synthesis of other compounds, such as benzimidazoles and quinolines. Additionally, the compound could be studied for its potential applications as a fluorescent probe, a fluorescent indicator, and a fluorescent tracer. Finally, the compound could be studied for its potential applications as an enzyme inhibitor and for its potential toxicity in humans.
合成法
The synthesis of 6-Fluoro-2-(3-MSA) typically begins with the conversion of benzoic acid to 3-methylsulfonylbenzoic acid. This is done by reacting benzoic acid with dimethyl sulfoxide in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting 3-methylsulfonylbenzoic acid is then reacted with sodium fluoride in acetic acid to form 6-Fluoro-2-(3-MSA).
特性
IUPAC Name |
2-fluoro-6-[3-(methanesulfonamido)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c1-21(19,20)16-10-5-2-4-9(8-10)11-6-3-7-12(15)13(11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDRUITUJIWMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(C(=CC=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692072 |
Source


|
| Record name | 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(3-methylsulfonylaminophenyl)benzoic acid | |
CAS RN |
1261914-99-1 |
Source


|
| Record name | 3-Fluoro-3'-[(methanesulfonyl)amino][1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

